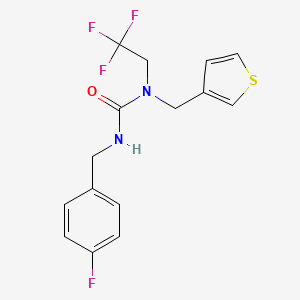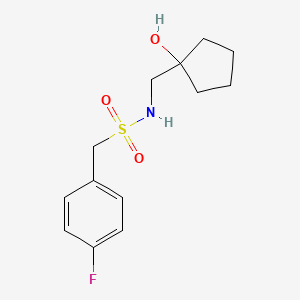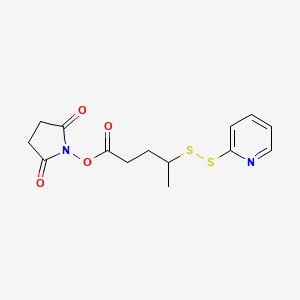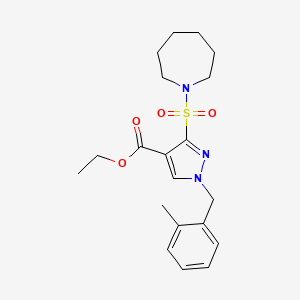
3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group, a thiophenylmethyl group, and a trifluoroethyl group attached to a urea backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-Fluorobenzylamine: The synthesis begins with the reaction of 4-fluorobenzyl chloride with ammonia or an amine to form 4-fluorobenzylamine.
Preparation of Thiophen-3-ylmethylamine: Thiophen-3-ylmethylamine is synthesized by the reaction of thiophene-3-carboxaldehyde with a reducing agent such as sodium borohydride, followed by reductive amination with an amine.
Formation of Trifluoroethyl Isocyanate: Trifluoroethyl isocyanate is prepared by the reaction of trifluoroethylamine with phosgene or a similar reagent.
Coupling Reaction: The final step involves the coupling of 4-fluorobenzylamine, thiophen-3-ylmethylamine, and trifluoroethyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with nucleophiles replacing the fluorine atom.
Hydrolysis: Corresponding amines and carbon dioxide.
Applications De Recherche Scientifique
3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic effects and as a candidate for drug development. Its interactions with biological targets are of particular interest.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea: Similar structure with a chlorine atom instead of a fluorine atom.
3-(4-Methylbenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea: Similar structure with a methyl group instead of a fluorine atom.
3-(4-Bromobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness
The uniqueness of 3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions with biological targets or materials with unique properties.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2OS/c16-13-3-1-11(2-4-13)7-20-14(22)21(10-15(17,18)19)8-12-5-6-23-9-12/h1-6,9H,7-8,10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILKENNINFSDCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N(CC2=CSC=C2)CC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R,4As,7aS)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazin-2-yl]acetic acid](/img/structure/B2358268.png)

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2358271.png)
![7-(tert-butyl)-8-(2-ethoxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358272.png)
![N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2358273.png)
![8-(3,4-Difluorobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2358274.png)
![N-(1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperidin-4-yl)-5-methylthiophene-2-carboxamide](/img/structure/B2358276.png)


![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2358283.png)



